molecular formula C9H6BrFN2 B11869052 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine

8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine

Cat. No.: B11869052
M. Wt: 241.06 g/mol
InChI Key: IAIXRKLWDXEFBY-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the naphthyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry: In chemistry, 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activity. It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 8-Bromo-2-fluoro-1,5-naphthyridine
  • 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Comparison: Compared to similar compounds, 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms also contributes to its distinct properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

8-bromo-7-fluoro-2-methyl-1,5-naphthyridine

InChI

InChI=1S/C9H6BrFN2/c1-5-2-3-7-9(13-5)8(10)6(11)4-12-7/h2-4H,1H3

InChI Key

IAIXRKLWDXEFBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CN=C2C=C1)F)Br

Origin of Product

United States

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